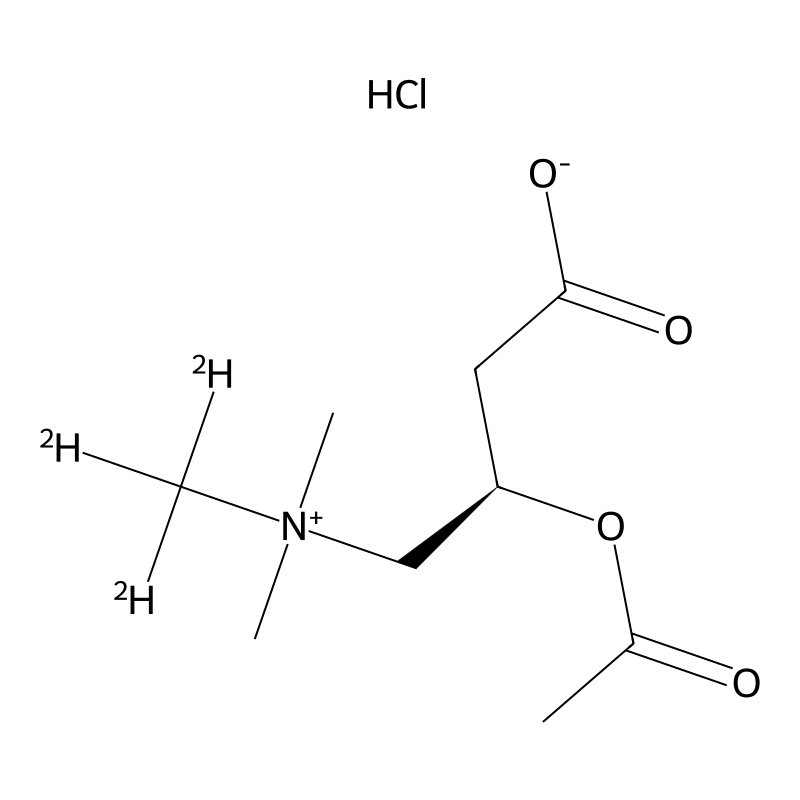

Acetyl L-Carnitine-d3 Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Internal Standard for L-Carnitine Quantification

ALCAR-d3 serves as a valuable internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for measuring L-Carnitine levels in biological samples.

The "d3" designation indicates the presence of three deuterium atoms (isotopes of hydrogen) in a specific position of the molecule. This slight modification differentiates ALCAR-d3 from regular L-Carnitine, allowing researchers to distinguish between them during analysis.

By adding a known amount of ALCAR-d3 to a sample alongside L-Carnitine, scientists can use the ratio between their respective signal intensities in the mass spectrometer to determine the exact concentration of L-Carnitine in the sample. This technique enhances the accuracy and reliability of L-Carnitine measurements in various research applications [, ].

Investigation of L-Carnitine Metabolism

The incorporation of deuterium atoms in ALCAR-d3 allows researchers to trace the metabolic pathways of L-Carnitine within an organism. When administered, ALCAR-d3 becomes incorporated into downstream metabolites of L-Carnitine. By analyzing the presence and location of the deuterium atoms in these metabolites, scientists can gain insights into the specific mechanisms by which L-Carnitine is absorbed, transported, and utilized within the body [].

Studies on Cellular Function

L-Carnitine plays a crucial role in cellular energy metabolism. Studies have explored the use of ALCAR-d3 to investigate the impact of L-Carnitine on various cellular functions. For instance, researchers might use ALCAR-d3 to understand how L-Carnitine affects mitochondrial function, cellular signaling pathways, or gene expression [].

Acetyl L-Carnitine-d3 Hydrochloride is a deuterated form of Acetyl L-Carnitine, a derivative of the amino acid L-Carnitine. It is characterized by the presence of three deuterium atoms, which replace hydrogen in the molecule, providing unique properties for research applications. The molecular formula for Acetyl L-Carnitine-d3 Hydrochloride is C₉H₁₅D₃ClNO₄, with a molecular weight of 242.72 g/mol. This compound is primarily utilized in mass spectrometry imaging and quantitative measurements due to its isotopic labeling, allowing for precise tracking and analysis in biological studies .

Acetyl L-Carnitine is known for its role in fatty acid metabolism and energy production within cells. It facilitates the transport of long-chain fatty acids into the mitochondria for oxidation. The deuterated form retains these biological activities while providing enhanced tracking capabilities in metabolic studies. Research indicates that Acetyl L-Carnitine may have neuroprotective effects, potentially aiding in cognitive function and energy metabolism in brain cells .

The synthesis of Acetyl L-Carnitine-d3 Hydrochloride typically involves the acetylation of L-Carnitine using an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of deuterated solvents to introduce deuterium into the structure. The reaction conditions must be carefully controlled to ensure high yields and purity. Following synthesis, purification methods such as recrystallization or chromatographic techniques are employed to isolate the desired product .

Acetyl L-Carnitine-d3 Hydrochloride is primarily used in research settings, particularly in studies involving metabolism and pharmacokinetics. Its applications include:

- Mass Spectrometry: Used as a standard or tracer in quantitative analyses.

- Metabolic Studies: Investigating fatty acid metabolism and mitochondrial function.

- Neuroscience Research: Exploring cognitive effects and neuroprotective properties.

- Pharmacokinetic Studies: Examining absorption, distribution, metabolism, and excretion of compounds in biological systems .

Studies involving Acetyl L-Carnitine-d3 Hydrochloride focus on its interactions with various biological molecules and pathways. Research has shown that it can enhance mitochondrial function and may interact with neurotransmitter systems, particularly those involving acetylcholine. Additionally, it has been studied for its potential synergistic effects when combined with other supplements or pharmaceuticals aimed at improving cognitive function or metabolic health .

Acetyl L-Carnitine-d3 Hydrochloride shares similarities with several other carnitine derivatives and related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acetyl L-Carnitine | C₉H₁₃NO₄ | Non-deuterated form; widely studied for metabolism |

| Propionyl L-Carnitine | C₉H₁₁NO₄ | Shorter chain; involved in propionate metabolism |

| L-Carnitine | C₇H₁₅NO₃ | Unmodified form; essential for fatty acid transport |

| Butyryl L-Carnitine | C₁₁H₂₃NO₄ | Longer chain; involved in butyrate metabolism |

Uniqueness: The presence of deuterium atoms in Acetyl L-Carnitine-d3 Hydrochloride allows for enhanced tracking in metabolic studies compared to its non-deuterated counterparts. This isotopic labeling provides researchers with precise data regarding metabolic pathways and interactions that are not possible with standard forms .

Chemical Synthesis Routes for Deuterated Carnitine Derivatives

The synthesis of Acetyl L-Carnitine-d3 Hydrochloride represents a sophisticated challenge in isotopic chemistry, requiring precise control over deuterium incorporation while maintaining the stereochemical integrity of the carnitine backbone [1]. The primary synthetic approaches focus on introducing deuterium atoms specifically at the acetyl methyl group, creating the characteristic d3 labeling pattern that distinguishes this compound from its non-deuterated counterpart [5].

Direct enzymatic acetylation represents one of the most biologically relevant synthesis routes, utilizing carnitine acetyltransferase to catalyze the transfer of deuterated acetyl groups from deuterated acetyl-coenzyme A to L-carnitine [23] [25]. This enzymatic approach operates under mild conditions, typically at physiological pH values between 7.0 and 8.0 and temperatures around 37°C, yielding products with isotopic purity ranging from 95 to 98 percent deuterium incorporation [20] [22]. The enzymatic route offers the advantage of high stereoselectivity, ensuring the production of the correct L-isomer while maintaining the natural reaction mechanism observed in biological systems [21].

Chemical acetylation using deuterated acetic anhydride provides an alternative synthetic pathway that achieves higher isotopic purity, typically reaching 98 to 99 percent deuterium incorporation [24]. This approach requires anhydrous conditions and careful temperature control between 0 and 25°C to prevent hydrolysis of the acetyl donor and ensure complete deuterium transfer [12]. The reaction proceeds through nucleophilic attack of the carnitine hydroxyl group on the carbonyl carbon of the deuterated acetic anhydride, forming the desired acetyl ester linkage [20].

Transesterification reactions employing deuterated acetyl-coenzyme A represent a hybrid approach that combines the specificity of enzymatic catalysis with the efficiency of chemical synthesis [26]. This method utilizes carnitine acetyltransferase or related enzymes to facilitate the transfer of deuterated acetyl groups under controlled conditions, typically at pH 7.5 and 25°C [23]. The transesterification approach yields isotopic purities between 96 and 98 percent while maintaining reaction yields in the range of 70 to 85 percent [22].

Deuterium exchange reactions at the acetyl position offer a post-synthetic modification approach for introducing deuterium labels [5]. This method involves treating pre-formed acetyl-L-carnitine with deuterium oxide under catalytic conditions, typically at elevated temperatures between 80 and 120°C [11]. While this approach can achieve high isotopic purity (98-99 percent), the harsh conditions may result in lower overall yields due to competing hydrolysis reactions [17].

| Synthesis Route | Deuterium Incorporation Site | Isotopic Purity (% D) | Typical Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Direct Enzymatic Acetylation | Acetyl methyl group | 95-98 | 65-80 | Mild, pH 7-8, 37°C |

| Chemical Acetylation with Acetic Anhydride | Acetyl methyl group | 98-99 | 75-85 | Anhydrous, 0-25°C |

| Transesterification with Acetyl-CoA | Acetyl methyl group | 96-98 | 70-85 | Enzymatic, pH 7.5, 25°C |

| Deuterium Exchange at Acetyl Position | Acetyl methyl group | 98-99 | 60-75 | Catalytic, D2O, 80-120°C |

| Total Synthesis from Deuterated Precursors | Multiple positions possible | 98-99 | 45-65 | Multi-step, variable |

Isotopic Labeling Strategies

The development of effective isotopic labeling strategies for deuterated carnitine derivatives requires consideration of multiple factors including labeling efficiency, selectivity, cost, and scalability [7] [8]. Hydrogen-deuterium exchange reactions constitute one of the most versatile approaches, offering moderate selectivity with labeling efficiencies ranging from 85 to 95 percent [5] [14]. This strategy involves the reversible exchange of hydrogen atoms with deuterium under specific reaction conditions, allowing for controlled incorporation of isotopic labels at predetermined positions [11].

Deuterated reagent incorporation represents the most precise labeling strategy, achieving labeling efficiencies between 95 and 99 percent with high selectivity [8] [10]. This approach involves the use of deuterium-enriched starting materials or reagents that directly introduce the isotopic label during bond formation [7]. The high selectivity of this method stems from the direct incorporation of deuterium through covalent bond formation, eliminating the possibility of unwanted isotopic scrambling [18].

Biosynthetic labeling offers unique advantages for producing deuterated carnitine derivatives with natural isotopic distribution patterns [6] [25]. This strategy employs deuterated precursors in biological systems capable of carnitine biosynthesis, allowing for the production of labeled compounds through enzymatic pathways [22]. The biosynthetic approach typically achieves labeling efficiencies between 80 and 92 percent, with high selectivity determined by the natural substrate specificity of the involved enzymes [25].

Chemical exchange with deuterium oxide provides a cost-effective labeling strategy, though with limited selectivity [5] [11]. This approach involves treating the target compound with deuterium oxide under specific conditions that promote hydrogen-deuterium exchange at labile positions [17]. While the labeling efficiency ranges from 75 to 90 percent, the low selectivity can result in isotopic incorporation at multiple sites, requiring careful optimization of reaction conditions [14].

Catalytic deuteration represents an advanced labeling strategy that combines high efficiency with excellent selectivity [11] [32]. This approach utilizes specialized catalysts to promote selective deuterium incorporation at specific molecular positions while minimizing side reactions [28]. The catalytic approach achieves labeling efficiencies between 90 and 98 percent with high selectivity, making it particularly suitable for large-scale production [11].

| Labeling Strategy | Labeling Efficiency (%) | Selectivity | Cost Relative to Standard | Scalability |

|---|---|---|---|---|

| Hydrogen-Deuterium Exchange | 85-95 | Moderate | 2-3x | Good |

| Deuterated Reagent Incorporation | 95-99 | High | 3-5x | Excellent |

| Biosynthetic Labeling | 80-92 | High | 4-6x | Limited |

| Chemical Exchange with D2O | 75-90 | Low | 1.5-2x | Good |

| Catalytic Deuteration | 90-98 | High | 3-4x | Excellent |

Purification Techniques

The purification of Acetyl L-Carnitine-d3 Hydrochloride requires specialized techniques capable of achieving high purity while maintaining isotopic integrity [9] [16]. Reversed-phase high-performance liquid chromatography represents the gold standard for purification, achieving purity levels between 98 and 99.5 percent with recovery yields ranging from 75 to 85 percent [9] [19]. This technique utilizes hydrophobic interactions between the compound and the stationary phase, allowing for precise separation based on molecular properties [16].

Ion-exchange chromatography offers an alternative purification approach that exploits the charged nature of the carnitine moiety [9] [19]. This method achieves purity levels between 95 and 98 percent with recovery yields ranging from 80 to 90 percent [16]. The ion-exchange mechanism relies on electrostatic interactions between the positively charged trimethylammonium group of carnitine and negatively charged resin sites [2].

Crystallization techniques provide a cost-effective purification method, though with somewhat lower purity achievements ranging from 94 to 97 percent [12] [17]. The crystallization approach typically yields recovery rates between 65 and 80 percent, making it suitable for large-scale purification where moderate purity levels are acceptable [12]. The process involves controlled precipitation from saturated solutions under specific temperature and pH conditions [24].

Preparative high-performance liquid chromatography represents the most sophisticated purification technique, capable of achieving purity levels between 99 and 99.8 percent [16] [19]. This method utilizes large-scale chromatographic systems optimized for high-throughput purification while maintaining excellent resolution [9]. The preparative approach typically yields recovery rates between 70 and 80 percent, though the high purity achieved justifies the increased processing time and cost [16].

Solid-phase extraction provides a rapid and efficient purification method particularly suitable for initial sample cleanup [9] [19]. This technique achieves purity levels between 92 and 96 percent with excellent recovery yields ranging from 85 to 95 percent [16]. The solid-phase extraction mechanism relies on selective retention of the target compound on specialized sorbent materials followed by elution with appropriate solvents [7].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time | Relative Cost |

|---|---|---|---|---|

| Reversed-Phase HPLC | 98-99.5 | 75-85 | 2-4 hours | Medium |

| Ion-Exchange Chromatography | 95-98 | 80-90 | 3-6 hours | Medium |

| Crystallization | 94-97 | 65-80 | 12-24 hours | Low |

| Preparative HPLC | 99-99.8 | 70-80 | 4-8 hours | High |

| Solid-Phase Extraction | 92-96 | 85-95 | 1-2 hours | Low |

Quality Control and Analytical Verification

Comprehensive quality control and analytical verification of Acetyl L-Carnitine-d3 Hydrochloride requires multiple complementary analytical techniques to ensure both chemical purity and isotopic integrity [13] [16]. Liquid chromatography-tandem mass spectrometry serves as the primary analytical method for molecular weight confirmation and structural verification [2] [19]. This technique provides detection limits between 0.1 and 1 nanogram per milliliter with precision values ranging from 2 to 5 percent relative standard deviation [8] [16].

Proton nuclear magnetic resonance spectroscopy offers essential structural verification capabilities, particularly for confirming the absence of non-deuterated impurities [14] [15]. This technique achieves detection limits between 0.1 and 1 mole percent for hydrogen-containing impurities with precision values ranging from 3 to 8 percent relative standard deviation [13] [14]. The proton nuclear magnetic resonance analysis provides detailed information about proton integration patterns and coupling constants that confirm structural integrity [14].

Deuterium nuclear magnetic resonance spectroscopy represents the definitive method for isotopic verification, directly measuring deuterium content and positional distribution [13] [15]. This specialized technique achieves detection limits between 1 and 5 mole percent for deuterium quantification with precision values ranging from 5 to 12 percent relative standard deviation [14] [15]. The deuterium nuclear magnetic resonance analysis provides unambiguous confirmation of isotopic incorporation at the expected molecular positions [13].

High-resolution mass spectrometry provides precise molecular weight determination and isotope pattern verification [16] [19]. This advanced technique achieves detection limits between 1 and 10 nanograms per milliliter with exceptional precision values ranging from 1 to 3 percent relative standard deviation [8] [16]. The high-resolution mass spectrometry analysis confirms exact molecular masses and isotopic distribution patterns characteristic of the deuterated compound [19].

Isotope ratio mass spectrometry represents the most sensitive method for deuterium-to-hydrogen ratio determination [10] [19]. This specialized technique achieves detection limits as low as 0.01 atom percent for isotopic measurements with precision values between 0.5 and 2 percent relative standard deviation [10] [16]. The isotope ratio mass spectrometry analysis provides absolute quantification of deuterium content with exceptional accuracy [19].

| Analytical Method | Parameter Measured | Detection Limit | Precision (% RSD) | Analysis Time |

|---|---|---|---|---|

| LC-MS/MS | Molecular weight, fragmentation | 0.1-1 ng/mL | 2-5 | 10-30 min |

| 1H NMR Spectroscopy | Proton integration, coupling | 0.1-1 mol% | 3-8 | 30-60 min |

| 2H NMR Spectroscopy | Deuterium content, position | 1-5 mol% | 5-12 | 60-120 min |

| High-Resolution Mass Spectrometry | Exact mass, isotope pattern | 1-10 ng/mL | 1-3 | 15-45 min |

| Isotope Ratio Mass Spectrometry | D/H ratio | 0.01 atom% | 0.5-2 | 20-40 min |

Scale-Up Considerations for Research Applications

The scale-up of Acetyl L-Carnitine-d3 Hydrochloride production for research applications presents unique challenges related to isotopic purity maintenance, cost optimization, and process reproducibility [27] [30]. Manufacturing scale considerations must account for the increased cost of deuterated reagents, which can be 3 to 6 times more expensive than their non-deuterated counterparts [29] [31]. Process optimization strategies focus on maximizing isotopic incorporation efficiency while minimizing material losses during purification steps [30] [32].

Equipment requirements for large-scale deuterated compound synthesis include specialized reaction vessels capable of maintaining inert atmospheres to prevent isotopic dilution [28] [30]. Temperature control systems must provide precise regulation to optimize reaction kinetics while preventing thermal decomposition of sensitive deuterated intermediates [11] [27]. Analytical instrumentation for process monitoring must include isotope-specific detection capabilities to ensure consistent product quality throughout scale-up operations [10] [19].

Process economics of deuterated compound production require careful consideration of material costs, processing efficiency, and market demand [29] [31]. The global deuterated drugs market, valued at approximately 341 million dollars in 2023, demonstrates growing commercial interest in these specialized compounds [31]. Cost-benefit analyses must evaluate the trade-offs between isotopic purity requirements and production expenses to determine optimal manufacturing strategies [30] [32].

Regulatory considerations for scaled production include compliance with good manufacturing practice standards and documentation of isotopic purity specifications [10] [27]. Quality assurance protocols must address isotopic stability during storage and handling, ensuring maintenance of deuterium content throughout the product lifecycle [28] [30]. Validation studies for scaled processes require demonstration of batch-to-batch consistency in both chemical purity and isotopic distribution [29] [32].